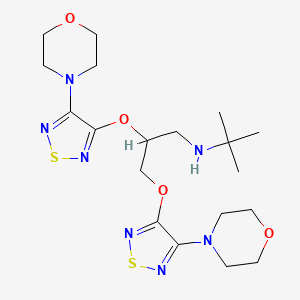

(2RS)-3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-Timolol Ether (Timolol EP Impurity C; Timolol BP Impurity C; Timolol USP Related Compound C) is a mixture of 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl] (R)-(+)-Timolol ether and 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl] (S)-(-)-Timolol ether, both impurities of (R)-(+)-Timolol and (S)-(-)-Timolol, respectively.

Wissenschaftliche Forschungsanwendungen

Antibacterial and DNA Cleavage Potential : A derivative, synthesized using a compound with the 1,2,5-thiadiazole moiety, displayed in vitro antibacterial inhibition and DNA cleavage potential. This study highlights its potential applications in the medicinal field (Mali, Sawant, Chaudhari, & Mandewale, 2019).

Metabolic Analysis : Research on timolol, which includes the morpholine and thiadiazol rings similar to the queried compound, explored its metabolic transformation in humans and animals, revealing oxidation and hydrolytic cleavage processes (Tocco et al., 1980).

Resolution for Enantiomerically Enriched Compounds : A study involving lipase-catalyzed resolution of a similar compound was conducted for the preparation of enantiomerically enriched timolol (Kamal, Krishnaji, & Khan, 2008).

Use in Heterocyclic Scaffold Syntheses : A morpholine derivative was utilized as a “chemical multitalent” for the easy transformation into valuable heterocyclic building blocks, demonstrating its versatility in chemical syntheses (Pandey, Gaikwad, & Gadre, 2012).

Anticonvulsive and Peripheral n-Cholinolytic Activities : Compounds synthesized with a morpholin-4-yl group exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, indicating potential therapeutic applications (Papoyan et al., 2011).

Orally Active Neurokinin-1 Receptor Antagonist : A compound incorporating the morpholin-4-yl moiety was found to be effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating its potential as a therapeutic agent (Harrison et al., 2001).

Antitubercular and Antifungal Activity : Novel derivatives including morpholin-4-ylmethyl groups showed promising antitubercular and antifungal activities (Syed, Ramappa, & Alegaon, 2013).

Eigenschaften

IUPAC Name |

N-[2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7O4S2/c1-19(2,3)20-12-14(30-18-16(22-32-24-18)26-6-10-28-11-7-26)13-29-17-15(21-31-23-17)25-4-8-27-9-5-25/h14,20H,4-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZPUXCABRWWIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610271-56-2 |

Source

|

| Record name | 3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610271562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((1,1-DIMETHYLETHYL)AMINO)-2-((4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL)OXY)PROPAN-1-OL, (2RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5J1NXF2G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)

![1H-Phenaleno[2,1-d][1,3]thiazole](/img/structure/B569775.png)

![3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B569777.png)